The synthesis of MJN228 involves several key steps:
MJN228 features a complex structure characterized by an indole scaffold attached to a piperazine ring. The molecular structure can be depicted as follows:
The compound's structural details contribute to its biological activity, particularly its ability to interact selectively with nucleobindin 1. The specific arrangement of functional groups enhances its binding affinity and selectivity.
MJN228 participates in several chemical reactions:
MJN228 acts primarily as a selective ligand for nucleobindin 1, influencing lipid metabolism pathways within cells. The mechanism involves:
Data from studies indicate that this interaction may provide insights into therapeutic strategies for metabolic disorders related to lipid imbalances.
MJN228 finds diverse applications across several scientific fields:
Nucleobindin-1 (NUCB1) is a multifunctional calcium-binding protein localized to the Golgi apparatus and endoplasmic reticulum. It features a conserved lipid-binding domain that enables interactions with fatty acids and endocannabinoids, positioning it as a critical regulator of lipid metabolism. NUCB1 modulates intracellular lipid trafficking and signaling pathways, particularly those involving N-acylethanolamines (NAEs) such as anandamide (AEA) and oleoylethanolamide (OEA) [4] [5]. These lipids function as endogenous signaling molecules that influence energy homeostasis, inflammation, and neuronal function. Dysregulation of NUCB1-mediated pathways has been implicated in metabolic disorders, making it a compelling target for pharmacological investigation [4] [6].
MJN228 (CAS: 459168-97-9) emerged from a groundbreaking chemical proteomics screen designed to map lipid-protein interactions. Researchers employed photoreactive diazirine-based probes—notably arachidonoyl ethanolamide-diazirine (AEA-DA)—to capture lipid-binding proteins in mammalian cells. Subsequent mass spectrometry analysis identified NUCB1 as a high-affinity target [4]. Optimization of hit compounds yielded MJN228, a potent indole-based molecule with the chemical name (4-methylpiperazin-1-yl)(5-nitro-3-phenyl-1H-indol-2-yl)methanone [1] [5]. Key characteristics include:
Table 1: Key Properties of MJN228
Property | Value |
---|---|
CAS Number | 459168-97-9 |
Molecular Formula | C₂₀H₂₀N₄O₃ |
Molecular Weight | 364.40 g/mol |
IC₅₀ vs. NUCB1 | 3.3 μM |
Solubility | 54.88 mM in DMSO (stable at -80°C) |
Purity | ≥98% |
MJN228 exemplifies the power of chemical proteomics in expanding the "druggable proteome." Traditional drug discovery focused on enzymes and receptors, but lipid-binding proteins like NUCB1 were historically underexplored due to technical challenges in screening [4] [6]. The methodology for mapping lipid interactors involves:
In Neuro2a and HEK293T cells, MJN228 reduced AEA-DA labeling of endogenous NUCB1 by >80% at 10 μM, validating target engagement [1] [4]. This approach revealed NUCB1’s connectivity to lipid metabolic networks and highlighted its ligandability—a property shared by >1,000 lipid-associated proteins identified in global mapping studies [4] [6].
Table 2: Proteomic Profiling of Arachidonoyl Probes in Mammalian Cells
Probe | Proteins Identified | NUCB1 Enrichment | Key Pathways Affected |
---|---|---|---|
AEA-DA | 442 | 12.7-fold | Endocannabinoid signaling |
AA-DA | 317 | Not detected | Eicosanoid metabolism |
OEA-DA | 198 | 1.2-fold | Fatty acid oxidation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: